molecular formula C19H23NO6 B11167082 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine

Cat. No.: B11167082
M. Wt: 361.4 g/mol
InChI Key: FQRHUHMCZUITNO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID is a synthetic compound derived from the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties could be attributed to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2R)-2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H23NO6/c1-10(2)7-15(18(22)23)20-17(21)9-14-11(3)13-6-5-12(25-4)8-16(13)26-19(14)24/h5-6,8,10,15H,7,9H2,1-4H3,(H,20,21)(H,22,23)/t15-/m1/s1

InChI Key

FQRHUHMCZUITNO-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N[C@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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